(3E)-3-ethylidene-1-(4-methylphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-ethylidene-1-(4-methylphenyl)pyrrolidine-2,5-dione is a compound that belongs to the pyrrolidine-2,5-dione family. This compound is characterized by a five-membered nitrogen-containing ring, which is a common feature in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-ethylidene-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the ethylidene and methylphenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate can yield the desired pyrrolidine-2,5-dione derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(3E)-3-ethylidene-1-(4-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to ethyl-substituted derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(3E)-3-ethylidene-1-(4-methylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of (3E)-3-ethylidene-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the ethylidene and methylphenyl groups.
Pyrrolidine-2-one: Lacks the dione functionality but shares the pyrrolidine ring structure.
Pyrrolizines: Contain a fused pyrrolidine ring system.
Uniqueness
(3E)-3-ethylidene-1-(4-methylphenyl)pyrrolidine-2,5-dione is unique due to the presence of both the ethylidene and methylphenyl groups, which confer distinct chemical properties and potential biological activities. These structural features can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(3E)-3-ethylidene-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H13NO2/c1-3-10-8-12(15)14(13(10)16)11-6-4-9(2)5-7-11/h3-7H,8H2,1-2H3/b10-3+ |
InChI Key |
APSSBEYUIAEQOC-XCVCLJGOSA-N |
Isomeric SMILES |
C/C=C/1\CC(=O)N(C1=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CC=C1CC(=O)N(C1=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.